![molecular formula C16H19NS B14398316 1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine CAS No. 88639-66-1](/img/structure/B14398316.png)
1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[Bicyclo[441]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine is a complex organic compound featuring a bicyclic structure fused with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the sulfanyl group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent reacts with the bicyclic core under controlled conditions.
Attachment of the piperidine ring: The final step involves the nucleophilic substitution reaction where the piperidine ring is attached to the sulfanyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bicyclic structure may also facilitate binding to hydrophobic pockets within biological molecules, influencing their function.
Comparación Con Compuestos Similares
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Shares the bicyclic core but lacks the sulfanyl and piperidine groups.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,5,7,10-tetrayltetrakis(dimethylsilane): Contains additional dimethylsilane groups.
Uniqueness: 1-{[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]sulfanyl}piperidine is unique due to the combination of the bicyclic core, sulfanyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
88639-66-1 |
|---|---|
Fórmula molecular |
C16H19NS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
1-(2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaenylsulfanyl)piperidine |
InChI |
InChI=1S/C16H19NS/c1-4-11-17(12-5-1)18-16-10-6-8-14-7-2-3-9-15(16)13-14/h2-3,6-10H,1,4-5,11-13H2 |
Clave InChI |
XIHNBFZYDVILLM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)SC2=CC=CC3=CC=CC=C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


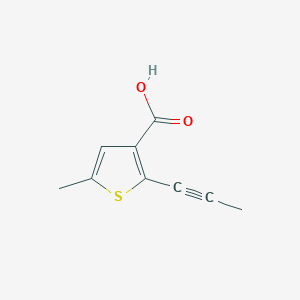
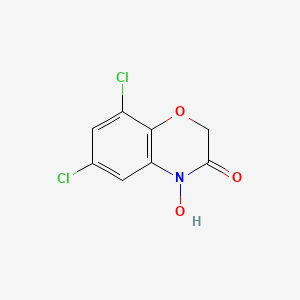
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
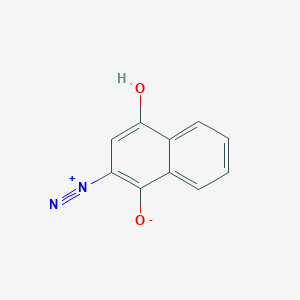
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)

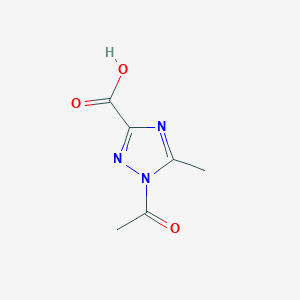
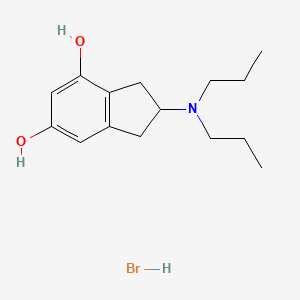
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
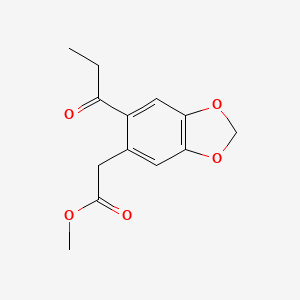
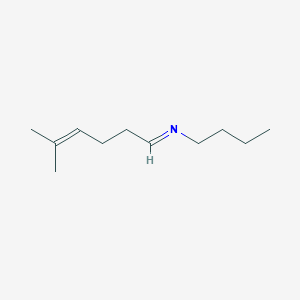
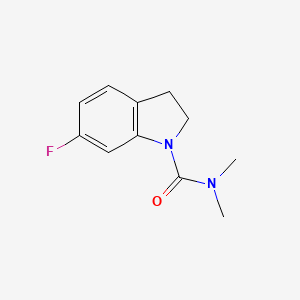
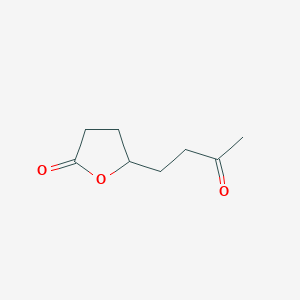
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
